Tert-butyl 7-fluoroquinolin-4-ylcarbamate is a chemical compound with the molecular formula C13H14F N3O2. It is classified as a carbamate derivative of quinoline, a heterocyclic aromatic organic compound. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity against various diseases.
Tert-butyl 7-fluoroquinolin-4-ylcarbamate falls under the following classifications:
The synthesis of tert-butyl 7-fluoroquinolin-4-ylcarbamate can be achieved through several methods, typically involving the reaction of 7-fluoroquinoline derivatives with tert-butyl carbamate under specific conditions.
The molecular structure of tert-butyl 7-fluoroquinolin-4-ylcarbamate features a quinoline ring system substituted at the 7-position with a fluorine atom and at the 4-position with a tert-butyl carbamate group.
Tert-butyl 7-fluoroquinolin-4-ylcarbamate can participate in various chemical reactions typical of carbamates, including hydrolysis, nucleophilic substitution, and acylation.
The mechanism of action for tert-butyl 7-fluoroquinolin-4-ylcarbamate involves its interaction with biological targets, which may include enzymes or receptors involved in disease processes.
Research indicates that compounds within this class may inhibit certain enzymes or pathways critical for cellular function, potentially leading to therapeutic effects against diseases such as cancer or bacterial infections. Specific studies are necessary to elucidate the exact mechanisms and efficacy.
Tert-butyl 7-fluoroquinolin-4-ylcarbamate has several potential applications in scientific research:
The incorporation of fluorine atoms into quinoline architectures induces profound changes in molecular behavior critical for drug-target interactions. At position 7, fluorine acts as a bioisostere that mimics hydrogen’s steric requirements while introducing distinct electronic properties. The strong C-F bond (485 kJ/mol) enhances metabolic stability by resisting oxidative degradation pathways that commonly affect protonated analogues. This stability is evidenced by the recommended storage temperature of 2-8°C for tert-butyl 7-fluoroquinolin-4-ylcarbamate, which maintains integrity without decomposition under refrigerated conditions [1].
Electronically, fluorine’s -I effect (-0.34 σₚ) withdraws electron density from the quinoline ring, reducing basicity at N1 while increasing π-system electrophilicity. This polarization creates complementary surfaces for binding pockets rich in electron-donating residues. X-ray crystallographic studies of related fluoroquinoline-protein complexes reveal halogen bonding between fluorine and carbonyl oxygens or histidine imidazole rings, with bonding energies of 5–15 kJ/mol – sufficient to influence binding orientation and residence time. The 7-fluoro substitution specifically enhances blood-brain barrier permeability by reducing hydrogen bonding capacity (2–3 H-bond donors versus 3–4 in non-fluorinated analogues), a critical factor for CNS-targeted agents [1].
Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Quinoline Derivatives
Property | 7-Fluoroquinoline Derivatives | Non-Fluorinated Analogues |
---|---|---|
Bond Dissociation Energy | C-F: 485 kJ/mol | C-H: 413 kJ/mol |
Hammett Constant (σₚ) | -0.34 | 0.00 (H) |
Typical LogP Increase | +0.14–0.23 | Baseline |
Hydrogen Bond Donors | Reduced by 1 | Standard |
Recommended Storage | 2-8°C [1] | Often Room Temperature |
The strategic placement of fluorine at position 7 maximizes these effects while minimizing steric disruption. Molecular modeling confirms minimal van der Waals clashes (ΔV < 2 ų) compared to ortho-substitutions, preserving binding pocket compatibility. This balance enables fluorinated quinolines like tert-butyl 7-fluoroquinolin-4-ylcarbamate to serve as key intermediates in pharmaceuticals targeting kinase and polymerase enzymes, where fluorine-mediated interactions contribute significantly to binding energy without introducing steric penalties [1].
Carbamate groups (ROC(=O)NR₂) serve as multifunctional moieties that profoundly influence pharmacological behavior through steric, electronic, and metabolic mechanisms. The tert-butyl carbamate (BOC) group in particular provides three-dimensional bulk that strategically constrains molecular conformation. With a van der Waals volume of approximately 84 ų, the tert-butyl group induces steric hindrance that protects the carbamate carbonyl from nucleophilic attack, significantly enhancing stability compared to methyl or ethyl carbamates. This stability is operationalized in the recommended inert gas storage for tert-butyl 7'-fluoro-1',4'-dihydro-2'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate, a structurally related compound requiring protection from atmospheric degradation [4].
Electronically, the carbamate’s carbonyl resonance creates a polarized region with hydrogen-bond accepting capacity (log A = 0.5–0.7), while the N-H component serves as a moderate hydrogen bond donor (log D = 0.3–0.4). This dual hydrogen bonding capability enables bidentate interactions with protein targets, as demonstrated in crystal structures where carbamates bridge two amino acid residues. For quinoline derivatives specifically, the 4-ylcarbamate substitution positions this functionality to participate in key binding interactions with kinase ATP pockets and polymerase catalytic domains [1] [3].
The BOC group’s true strategic value emerges in synthetic chemistry: it serves as a reversible protecting group for amines, with cleavage achievable under mild acidic conditions (e.g., 25% TFA in DCM). This allows sequential derivatization of the quinoline core while preserving the amine functionality for late-stage diversification. Drug discovery programs leverage this property to generate structural diversity around the quinoline scaffold, as evidenced by DECL (DNA-encoded chemical library) syntheses where carbamate-protected intermediates enable efficient on-DNA coupling [3].
Tert-butyl 7-fluoroquinolin-4-ylcarbamate (C₁₄H₁₅FN₂O₂; MW 262.28 g/mol) exemplifies the fragment-based drug design (FBDD) paradigm, where compact, functionally rich scaffolds serve as starting points for building target-specific inhibitors. Its molecular weight of 262 Da and presence of multiple recognition elements (fluorinated aromatic system, carbamate linker, and protected amine) align perfectly with fragment library criteria (<300 Da, 10–14 heavy atoms) [1]. The compound’s structural features contribute to exceptional ligand efficiency:
In DECL screening against TNKS1 (tankyrase 1), this molecule’s derivatives demonstrated picomolar to nanomolar inhibitory activity, with the most potent analogue (compound 2) exhibiting an IC₅₀ of 0.8 nM and ligand efficiency of 0.46 [3]. The screening data revealed distinct structure-activity relationship trends:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9